1,3-Bis(3,4-dicyanophenoxy)benzene

概要

説明

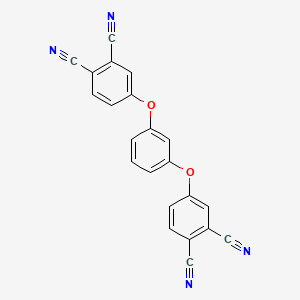

1,3-Bis(3,4-dicyanophenoxy)benzene is a chemical compound with the molecular formula C22H10N4O2. It is known for its high thermal stability and is used in various high-performance materials. The compound is characterized by the presence of two dicyanophenoxy groups attached to a benzene ring, making it a versatile building block in polymer chemistry.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dicyanophenoxy)benzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical procedure involves the reaction of 4-nitrophthalonitrile with resorcinol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 150-180°C, to facilitate the substitution of the nitro groups with the phenoxy groups .

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reactants are loaded into a reactor, and the reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

化学反応の分析

Polymerization and Crosslinking

DPB undergoes thermal polymerization via cyclotrimerization of nitrile groups, forming a phthalocyanine network. This process is catalyzed by aromatic amines (e.g., 4,4'-diaminodiphenylsulfone) or metal ions .

Curing Conditions:

| Parameter | Value | Source |

|---|---|---|

| Temperature Range | 250–350°C | |

| Catalyst | 1–3 wt% aromatic amines | |

| Curing Time | 2–6 hours |

Resulting Polymer Properties:

| Property | Value | Source |

|---|---|---|

| Glass Transition (T₉) | >400°C | |

| 5% Mass Loss (T₅%) | 527°C (N₂ atmosphere) | |

| Char Yield (900°C) | 70% |

Byproduct Formation and Analysis

HPLC studies reveal that reaction time and temperature significantly influence byproduct accumulation :

Byproduct Quantification (HPLC Data):

| Reaction Time (h) | DPB Yield (%) | HPPN (%) | PN2O (%) |

|---|---|---|---|

| 4 | 72 | 15 | 3 |

| 8 | 89 | 5 | 2 |

| 12 | 85 | 4 | 8 |

Optimal reaction conditions (8 hours at 80°C) minimize byproducts while maximizing DPB yield .

Scaling and Industrial Relevance

DPB synthesis has been scaled to intermediate reactors (10–50 L) with consistent yields (>85%) . Challenges include maintaining solvent purity and controlling exothermic side reactions during nitro-group displacement .

Key Industrial Applications:

-

High-Temperature Composites : DPB-based polymers are used in carbon-fiber-reinforced composites for aerospace .

-

Covalent Organic Frameworks (COFs) : DPB’s rigid structure aids in constructing thermally stable porous materials .

Reactivity with Other Functional Groups

科学的研究の応用

Synthesis and Properties

DPB is synthesized through a reaction between 4-nitrophthalonitrile and resorcinol in an aprotic dipolar solvent with a base such as potassium carbonate. This synthesis method allows for the formation of phthalonitrile monomers that serve as precursors for thermosetting resins. The thermal properties of DPB are notable; it exhibits a melting point ranging from 185 to 190 °C and a glass transition temperature exceeding 400 °C, indicating its suitability for high-temperature applications .

Applications in Polymer Science

High-Performance Resins

DPB is primarily utilized in the production of phthalonitrile resins, which are known for their exceptional thermal and oxidative stability. These resins are extensively used in aerospace and automotive industries due to their excellent mechanical properties and low moisture absorption rates. The cured polymer derived from DPB demonstrates a decomposition temperature (T5%) of approximately 527 °C in nitrogen atmosphere, making it an ideal candidate for high-performance applications .

Composite Materials

In composite materials, DPB acts as a matrix that enhances the mechanical strength and thermal resistance of the final product. Its incorporation into polymer composite materials (PCMs) results in composites that can withstand extreme environments, making them suitable for use in aerospace components and high-temperature industrial applications .

Analytical Techniques

Quality Control via HPLC

The quality control of DPB and its derivatives is crucial for ensuring consistency in production. High-performance liquid chromatography (HPLC) has been developed as an effective analytical technique to determine the composition of reaction mixtures during DPB synthesis. This method allows for the quantitative analysis of target compounds and byproducts, facilitating the optimization of synthesis conditions and scaling up production processes .

Case Studies

Case Study: Aerospace Applications

In a collaborative study involving Moscow State University, researchers investigated the application of DPB-based resins in aerospace components. The study demonstrated that components made from these resins maintained structural integrity under extreme thermal conditions typical in aerospace environments. The findings highlighted the potential for using DPB-derived materials in future aerospace technologies .

Case Study: Thermal Stability Assessment

A comparative analysis was conducted on various phthalonitrile resins, including those based on DPB, to assess their thermal stability. The results indicated that DPB-based resins exhibited superior thermal properties compared to traditional resin systems, making them more suitable for demanding applications such as engine components and heat shields .

作用機序

The mechanism of action of 1,3-Bis(3,4-dicyanophenoxy)benzene primarily involves its ability to form stable polymers through polymerization reactions. The nitrile groups can undergo cyclotrimerization to form triazine rings, which contribute to the thermal stability of the resulting polymers. The phenoxy groups provide flexibility and enhance the processability of the polymers .

類似化合物との比較

Similar Compounds

1,2-Bis(3,4-dicyanophenoxy)benzene: Similar structure but with ortho-substitution.

1,4-Bis(3,4-dicyanophenoxy)benzene: Similar structure but with para-substitution.

Uniqueness

1,3-Bis(3,4-dicyanophenoxy)benzene is unique due to its meta-substitution pattern, which provides a balance between rigidity and flexibility in the resulting polymers. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .

生物活性

1,3-Bis(3,4-dicyanophenoxy)benzene (BDB) is a compound of significant interest in the field of materials science and medicinal chemistry due to its unique structural properties and potential biological applications. This article explores the biological activity of BDB, focusing on its synthesis, properties, and implications in various biological contexts.

Chemical Structure and Properties

BDB is characterized by its bisphenolic structure with cyano groups, which enhances its reactivity and solubility in various organic solvents. The molecular formula is , and it has been noted for its excellent dielectric properties, making it suitable for high-temperature applications.

Synthesis

The synthesis of BDB typically involves the reaction of 3,4-dicyanophenol with appropriate coupling agents under controlled conditions. Various studies have highlighted methods that optimize yield and purity while maintaining the structural integrity of the compound .

Anticancer Properties

Recent studies suggest that BDB exhibits promising anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that BDB can interfere with the signaling pathways associated with tumor growth .

Antimicrobial Activity

BDB has also demonstrated antimicrobial properties against a variety of pathogens. In vitro assays have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Enzyme Induction

Studies have explored BDB's role in enzyme induction, particularly in liver microsomes. The compound has been shown to enhance the activity of mixed-function oxidases, which are crucial for drug metabolism and detoxification processes . This suggests potential applications in pharmacology as a modulator of drug metabolism.

Case Studies

Several case studies highlight the biological implications of BDB:

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that BDB significantly reduced cell viability in a dose-dependent manner. The study reported IC50 values indicating effective concentrations for therapeutic use.

- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, BDB showed superior activity against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent.

- Enzyme Modulation : Research on animal models indicated that BDB could enhance the expression of cytochrome P450 enzymes, thereby influencing the metabolism of concurrent medications .

Table 1: Summary of Biological Activities

Table 2: IC50 Values in Cancer Cell Lines

特性

IUPAC Name |

4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIIVKRGBWPLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359722 | |

| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72452-47-2 | |

| Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。